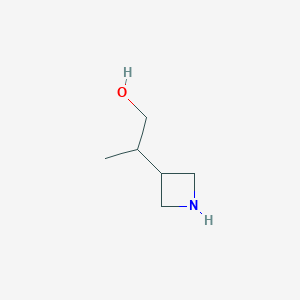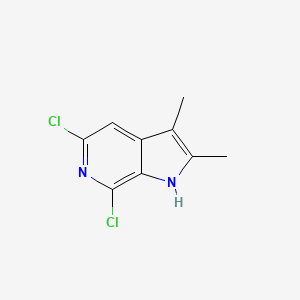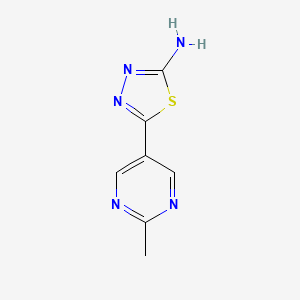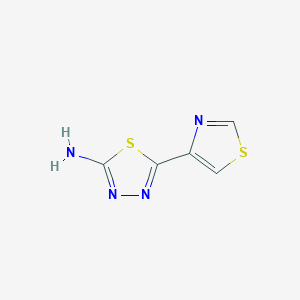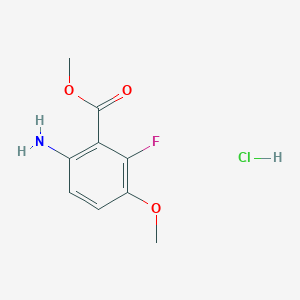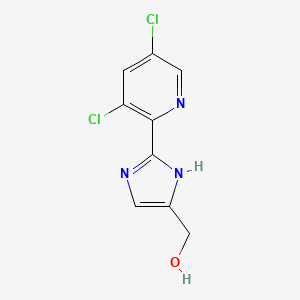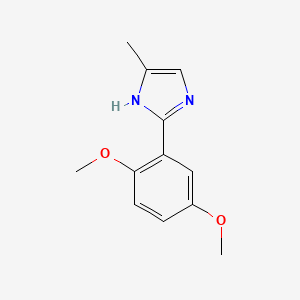
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a compound with a unique structure that includes a five-membered heterocyclic ring. This structure is significant because five-membered rings are commonly found in various bioactive natural products, such as peptides, alkaloids, and nucleoside analogs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves several steps. One common method includes the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols . Another method involves the reduction of esters to alcohols using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structure is similar to that of bioactive natural products, making it a useful compound for studying biological processes.
Industry: Used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of (2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluorotetrahydro-1H-pyrrolizin-7a-yl)methanol: Similar structure but with fewer fluorine atoms.
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a-yl)methanol: Another similar compound with two fluorine atoms instead of four.
Uniqueness
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol is unique due to its four fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11F4NO |
|---|---|
Peso molecular |
213.17 g/mol |
Nombre IUPAC |
(2,2,6,6-tetrafluoro-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C8H11F4NO/c9-7(10)1-6(5-14)2-8(11,12)4-13(6)3-7/h14H,1-5H2 |
Clave InChI |
PCJZBBLSQXZINX-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC(CN2CC1(F)F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)
![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)

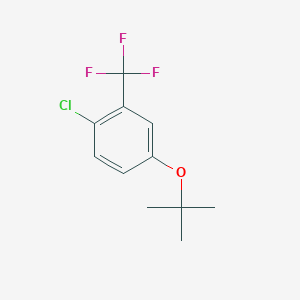
![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)
